molecular formula C16H16N2O3 B2679041 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955686-08-5

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2679041
CAS RN: 955686-08-5
M. Wt: 284.315
InChI Key: RWJOUJMSFWPSQJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of acyl isothiocyanates, which are similar to the furan-2-carbonyl group in the compound, is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups . These centers enable them to participate in diverse types of reactions, especially multicomponent reactions .

Scientific Research Applications

Anti-Bacterial Activities

The compound has been found to have significant anti-bacterial activities. It has been particularly effective against clinically isolated drug-resistant bacteria such as A. baumannii , K. pneumoniae , E. cloacae , and S. aureus . This makes it a potential candidate for the development of new antibiotics, especially for treating infections caused by drug-resistant bacteria .

Anti-Cancer Potential

The compound has also shown promising anti-cancer potential. It has been found to be effective against various human cancer cell lines, including HepG2 , Huh-7 , and MCF-7 . In particular, the compound showed the highest anti-cancer activity at a concentration of 20 μg/mL against hepatocellular carcinoma, with a cell viability of 33.29% .

Synthesis of Analogues

The compound can be used as a precursor for the synthesis of various analogues. For instance, it has been used to synthesize N-(4-bromophenyl)furan-2-carboxamide analogues via a process involving arylating the carboxamide . These analogues have also shown promising biological activities .

Anti-Fungal Activities

The compound and its derivatives have shown significant anti-fungal activity against various fungal strains . This suggests that it could be used in the development of new anti-fungal drugs .

Computational Validation

The compound’s biological activities have been validated via computational approaches, such as docking studies and molecular dynamics simulations . This helps in understanding the molecular interactions and stability of the compound, which is crucial for drug design and optimization .

Development of New Catalysts

Although not directly related to the compound, furan-2-carbonyl chloride, which is used in the synthesis of the compound, has been used in the development of new nano-formulated catalysts . This suggests that the compound could potentially be used in similar applications .

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-14-5-4-12-6-7-18(10-13(12)9-14)16(20)15-3-2-8-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOUJMSFWPSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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